molecular formula C13H8Cl4N2O B5699144 1-(3,4-DICHLORO-PHENYL)-3-(3,5-DICHLORO-PHENYL)-UREA CAS No. 78016-03-2

1-(3,4-DICHLORO-PHENYL)-3-(3,5-DICHLORO-PHENYL)-UREA

Cat. No.: B5699144
CAS No.: 78016-03-2
M. Wt: 350.0 g/mol
InChI Key: IMDDDJBDFZQNJH-UHFFFAOYSA-N
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Description

1-(3,4-DICHLORO-PHENYL)-3-(3,5-DICHLORO-PHENYL)-UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLORO-PHENYL)-3-(3,5-DICHLORO-PHENYL)-UREA typically involves the reaction of 3,4-dichloroaniline and 3,5-dichloroaniline with phosgene or a similar carbonylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the toxic and hazardous reagents like phosgene. Safety measures and environmental controls are crucial in such processes.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLORO-PHENYL)-3-(3,5-DICHLORO-PHENYL)-UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce dichloroanilines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a tool for studying enzyme interactions and protein binding.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLORO-PHENYL)-3-(3,5-DICHLORO-PHENYL)-UREA involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-phenylurea
  • 1-(3,5-Dichlorophenyl)-3-phenylurea
  • 1-(4-Chlorophenyl)-3-(3,5-dichlorophenyl)-urea

Uniqueness

1-(3,4-DICHLORO-PHENYL)-3-(3,5-DICHLORO-PHENYL)-UREA is unique due to the presence of multiple chlorine atoms on both phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to other urea derivatives.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3,5-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O/c14-7-3-8(15)5-10(4-7)19-13(20)18-9-1-2-11(16)12(17)6-9/h1-6H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDDDJBDFZQNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78016-03-2
Record name 1-(3,4-DICHLORO-PHENYL)-3-(3,5-DICHLORO-PHENYL)-UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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